N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide
Description
N-((1-(N,N-Dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide is a synthetic small molecule featuring a benzo[d]thiazole core linked to a piperidinylmethyl group substituted with a dimethylsulfamoyl moiety. This compound is structurally optimized for kinase inhibition, leveraging the benzo[d]thiazole scaffold’s inherent affinity for ATP-binding pockets in kinases . The dimethylsulfamoyl group enhances solubility and metabolic stability, while the piperidine ring contributes to conformational flexibility, improving target engagement .
Properties
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S2/c1-19(2)25(22,23)20-7-5-12(6-8-20)10-17-16(21)13-3-4-14-15(9-13)24-11-18-14/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBOEAUPVRODQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC3=C(C=C2)N=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety linked to a piperidine ring, which is further substituted with an N,N-dimethylsulfamoyl group. This structural configuration suggests multiple potential interactions with biological targets, enhancing its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉N₅O₄S |
| Molecular Weight | 419.6 g/mol |
| CAS Number | 2034294-41-0 |
Research indicates that compounds similar to this compound exhibit activity through several mechanisms:
- Inhibition of Key Signaling Pathways : This compound may modulate pathways involved in inflammation and cancer progression, particularly through inhibition of cyclin-dependent kinases (CDKs) and nuclear factor kappa B (NFκB) pathways .
- Antimicrobial Activity : While some derivatives have shown limited antimicrobial effects against certain bacterial strains, the specific compound's efficacy in this area remains under investigation .
- Cytotoxicity Against Cancer Cells : Related compounds have demonstrated cytotoxic effects on various cancer cell lines, suggesting potential applications in oncology .
Anticancer Activity
In vitro studies have evaluated the compound's effectiveness against several cancer cell lines. For instance, derivatives of benzo[d]thiazole have shown promising results in inhibiting the growth of leukemia and solid tumor-derived cells. The cytotoxicity was assessed using the following methods:
- Cell Viability Assays : These assays measure the ability of cells to survive after treatment with the compound.
- IC50 Values : The concentration required to inhibit cell growth by 50% provides a quantitative measure of efficacy.
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| Human CD4(+) lymphocytes | 4 - 9 | High cytotoxicity observed |
| Leukemia cell lines | Varies | Significant growth inhibition |
| Solid tumor-derived lines | Varies | Selective antiproliferative activity |
Antiviral and Antimicrobial Activity
Despite the promise shown in anticancer applications, this compound has not demonstrated significant antiviral or antimicrobial activity in preliminary assays against HIV, HBV, and various bacterial strains .
Study 1: Evaluation Against Cancer Cell Lines
A study conducted on a series of benzo[d]thiazole derivatives revealed that while many compounds exhibited cytotoxic properties, only select derivatives showed significant activity against solid tumors. The findings indicated that structural modifications could enhance efficacy against specific cancer types .
Study 2: Inhibition of Inflammatory Pathways
Another investigation focused on the anti-inflammatory properties of related compounds. The results suggested that these compounds could effectively inhibit NFκB activation, leading to reduced expression of pro-inflammatory cytokines .
Scientific Research Applications
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a chemical compound utilized in scientific research. It is a complex organic compound featuring a benzo[d]thiazole moiety, which is a fused ring system containing benzene and thiazole rings. The compound includes a piperidine ring substituted with a dimethylsulfamoyl group, which may enhance its potential biological activity. This structure indicates the compound may interact with various biological targets, making it a candidate for therapeutic applications.
Potential Applications
- Therapeutic Potential The structure of N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide suggests it may have therapeutic applications.
- Inhibitor Properties Compounds with similar structures have been identified as inhibitors of key signaling pathways involved in diseases such as cancer and autoimmune disorders. Thiazole derivatives are known to exhibit anti-inflammatory and anticancer activities by modulating pathways like nuclear factor kappa B (NFκB) and cyclin-dependent kinases (CDKs).
- Medicinal Chemistry This compound holds promise in medicinal chemistry due to its potential applications in treating diseases related to inflammation and cancer. Its structural features suggest it could function in this capacity.
Reactivity
The reactivity of N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide can be explored through various chemical transformations to modify the compound for enhanced efficacy or selectivity in biological systems.
Synthesis
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are best contextualized against analogs with shared pharmacophores or target profiles. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings :
Structural Nuances :
- The dimethylsulfamoyl group in the target compound confers superior solubility compared to analogs with bulkier substituents (e.g., tetramethylpiperidinyl in 2f ), which exhibit lower solubility (8.2 µg/mL vs. 12.5 µg/mL) .
- The benzo[d]thiazole core shows broader kinase inhibition (e.g., AKT, EGFR) than pyrazolopyridine-based FLT3 inhibitors, which are more target-specific .
Activity and Selectivity: Benzo[d]thiazole derivatives generally exhibit nanomolar potency against JAK2 and AKT kinases, though selectivity varies. For instance, the target compound’s dimethylsulfamoyl group may reduce off-target effects compared to non-sulfonylated analogs . Pyrazolopyridine analogs demonstrate exceptional FLT3 inhibition (IC₅₀ = 2 nM) but lack efficacy against AKT/EGFR, highlighting scaffold-dependent target preferences .
Metabolic Stability: Piperidine-containing compounds (e.g., target molecule and 2f) show improved metabolic stability in hepatocyte assays compared to non-cyclic amine derivatives, likely due to reduced cytochrome P450 interactions .
Contradictions and Limitations :
- While sulfamoyl groups generally enhance solubility, some studies note that excessive hydrophilicity can impair cell permeability, necessitating a balance in substituent design .
Q & A
Q. What are the optimized synthetic routes for N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide, and how do reaction conditions impact yield?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Step 1 : Formation of the piperidine-4-ylmethyl scaffold via nucleophilic substitution or reductive amination, using catalysts like triethylamine in dichloromethane (DCM) or dimethylformamide (DMF) .
- Step 2 : Sulfamoylation of the piperidine nitrogen using dimethylsulfamoyl chloride under anhydrous conditions (0–5°C) to prevent side reactions .
- Step 3 : Coupling the benzo[d]thiazole-6-carboxamide moiety via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt in DMF) .
- Key Optimization : Reaction monitoring via TLC/HPLC and purification via column chromatography or recrystallization improves purity (>95%) .
- Yield Challenges : Excess reagents or elevated temperatures may lead to sulfonamide decomposition; yields range from 40–65% under controlled conditions .
Q. How is structural characterization performed for this compound, and what analytical techniques validate its purity?
- Methodological Answer :
- 1H/13C NMR : Assigns protons and carbons in the piperidine, sulfamoyl, and benzothiazole moieties. For example, the piperidine methylene protons appear at δ 2.8–3.2 ppm, while the dimethylsulfamoyl group shows singlets near δ 2.9–3.1 ppm .
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ expected ~435–450 Da) .
- HPLC : Quantifies purity (>98%) using C18 columns with acetonitrile/water gradients .
- Elemental Analysis : Validates stoichiometry (C, H, N, S) within 0.4% of theoretical values .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- In vitro Target Binding : Fluorescence polarization or SPR assays to assess affinity for kinases (e.g., PI3K) or GPCRs, given the sulfamoyl-piperidine motif’s prevalence in kinase inhibitors .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
- Solubility/Permeability : Use shake-flask (aqueous/organic phases) and Caco-2 assays to predict bioavailability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Core Modifications :
- Piperidine Substituents : Replace dimethylsulfamoyl with cyclic sulfonamides to enhance metabolic stability .
- Benzothiazole Modifications : Introduce electron-withdrawing groups (e.g., Cl at position 5) to increase π-π stacking with hydrophobic kinase pockets .
- Parallel Synthesis : Generate derivatives via combinatorial chemistry (e.g., 20–50 analogs) and screen against target panels (e.g., kinase profiler assays) .
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses and guide synthetic priorities .
Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
- Methodological Answer :
- Pharmacokinetics :
- Rodent Models : Administer 10 mg/kg IV/orally to Sprague-Dawley rats; measure plasma half-life (t1/2) via LC-MS/MS .
- Metabolite ID : Use liver microsomes + NADPH to identify oxidative metabolites (e.g., sulfoxide formation) .
- Efficacy Testing :
- Xenograft Models : Implant HT-29 (colon cancer) cells in nude mice; administer 25 mg/kg daily for 21 days. Measure tumor volume vs. controls .
- Biomarker Analysis : Quantify phosphorylated Akt (pAkt) in tumor lysates via ELISA to confirm target engagement .
Q. How can contradictory data on biological activity be resolved (e.g., varying IC50 values across studies)?
- Methodological Answer :
- Standardize Assays : Use identical cell lines (e.g., ATCC-validated), passage numbers, and assay buffers (pH 7.4, 1% FBS) .
- Control for Purity : Re-test compounds with confirmed HPLC purity >98% to exclude impurities as confounding factors .
- Mechanistic Follow-Up : Perform RNA-seq or phosphoproteomics to identify off-target effects (e.g., unintended kinase inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
